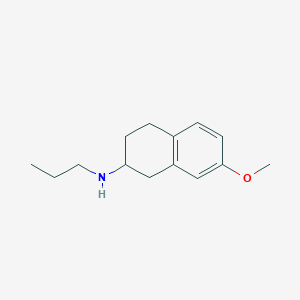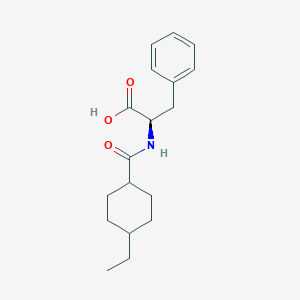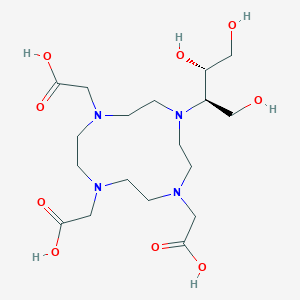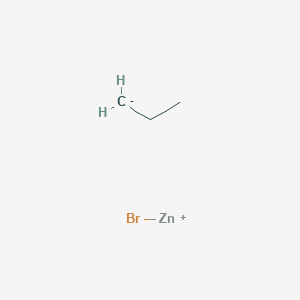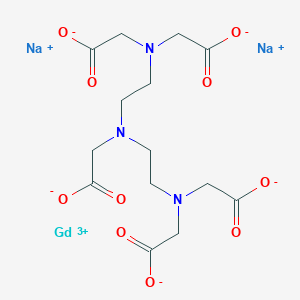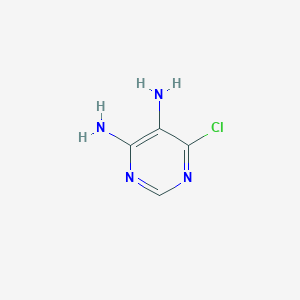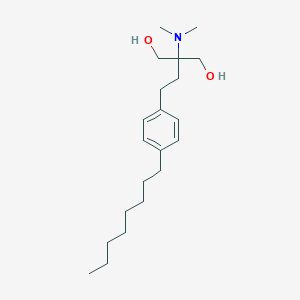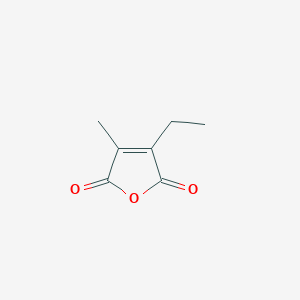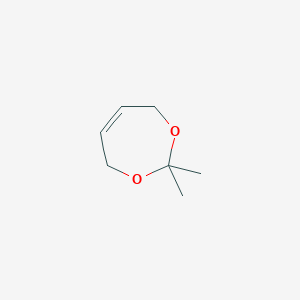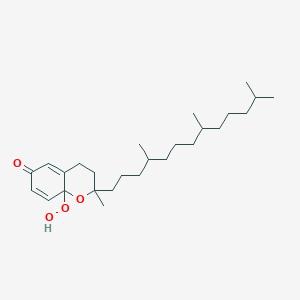
alpha-Tocopherol hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-tocopherol hydroperoxide is a compound that belongs to the group of tocopherols, which are lipophilic antioxidants. Alpha-tocopherol hydroperoxide is a derivative of alpha-tocopherol, which is the most biologically active form of vitamin E. Alpha-tocopherol hydroperoxide is formed when alpha-tocopherol reacts with reactive oxygen species (ROS) in the body. The synthesis method and scientific research application of alpha-tocopherol hydroperoxide are important topics of study in the field of biochemistry.
Wirkmechanismus
The mechanism of action of alpha-tocopherol hydroperoxide is related to its antioxidant activity. When alpha-tocopherol hydroperoxide is present in cells, it can react with alpha-Tocopherol hydroperoxide and neutralize them before they can cause damage to cellular components such as DNA, proteins, and lipids. Alpha-tocopherol hydroperoxide can also regenerate other antioxidants such as vitamin C, which further enhances its antioxidant activity.
Biochemische Und Physiologische Effekte
Alpha-tocopherol hydroperoxide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that alpha-tocopherol hydroperoxide can protect cells from oxidative damage, reduce inflammation, and enhance immune function. In vivo studies have shown that alpha-tocopherol hydroperoxide can improve cognitive function, reduce the risk of cardiovascular disease, and improve bone health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-tocopherol hydroperoxide in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation of using alpha-tocopherol hydroperoxide in lab experiments is that it can be difficult to work with due to its lipophilic nature. It may also be difficult to determine its exact concentration in biological samples.
Zukünftige Richtungen
There are a number of future directions for research on alpha-tocopherol hydroperoxide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, alpha-tocopherol hydroperoxide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in aging and longevity. Alpha-tocopherol hydroperoxide has been shown to improve lifespan in animal models, and further research is needed to determine its potential as an anti-aging agent.
Synthesemethoden
Alpha-tocopherol hydroperoxide is synthesized by the reaction of alpha-tocopherol with alpha-Tocopherol hydroperoxide. alpha-Tocopherol hydroperoxide are highly reactive molecules that are produced in the body as a result of normal metabolic processes. alpha-Tocopherol hydroperoxide can also be generated by exposure to environmental toxins such as cigarette smoke and air pollution. When alpha-tocopherol reacts with alpha-Tocopherol hydroperoxide, it is converted into alpha-tocopherol hydroperoxide.
Wissenschaftliche Forschungsanwendungen
Alpha-tocopherol hydroperoxide has been the subject of extensive scientific research due to its potential as an antioxidant. Antioxidants are compounds that protect cells from damage caused by alpha-Tocopherol hydroperoxide. Alpha-tocopherol hydroperoxide has been shown to have antioxidant activity in vitro, meaning that it can protect cells from oxidative damage in a laboratory setting.
Eigenschaften
CAS-Nummer |
141913-27-1 |
|---|---|
Produktname |
alpha-Tocopherol hydroperoxide |
Molekularformel |
C26H44O4 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
8a-hydroperoxy-2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-one |
InChI |
InChI=1S/C26H44O4/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-16-25(5)17-14-23-19-24(27)15-18-26(23,29-25)30-28/h15,18-22,28H,6-14,16-17H2,1-5H3 |
InChI-Schlüssel |
KGTQMSAPGQUKQR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
Synonyme |
8a-hydroperoxy-tocopherone alpha-tocopherol hydroperoxide Toc-OOH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



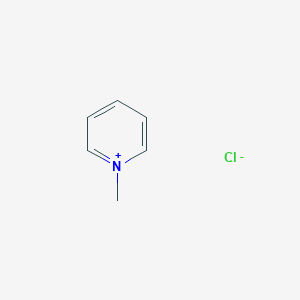
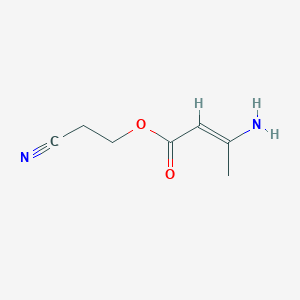
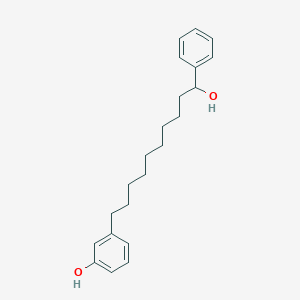
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
